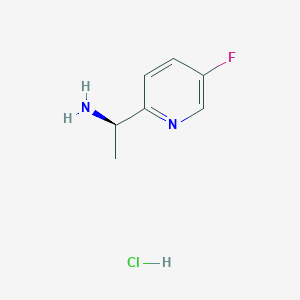

(R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C7H9FN2·HCl and a molecular weight of 176.62 g/mol. It is a derivative of pyridine, featuring a fluorine atom at the 5-position of the pyridine ring and an ethanamine group attached to the 2-position. This compound is commonly used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Chiral Resolution: One common method involves the resolution of racemic mixtures using chiral agents to obtain the (R)-enantiomer.

Chemical Synthesis: The compound can be synthesized through a series of reactions starting from 5-fluoropyridine. The pyridine ring is first nitrated, followed by reduction to form the corresponding amine.

Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis with optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to control the reaction environment.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Substitution reactions at the pyridine ring can lead to the formation of different substituted pyridines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Pyridine N-oxide derivatives.

Reduction Products: Various amine derivatives.

Substitution Products: Substituted pyridines with different functional groups.

Aplicaciones Científicas De Investigación

Pharmaceutical Research

Neuropharmacology :

(R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride has been investigated for its effects on neurotransmitter systems, particularly in modulating serotonin and norepinephrine levels. This modulation suggests potential applications in treating mood disorders such as anxiety and depression. The compound acts as a selective modulator of certain neurotransmitter receptors, indicating neuroprotective properties that may be beneficial in neurodegenerative conditions.

Oncology :

The compound has shown promise as a selective inhibitor of anaplastic lymphoma kinase, which is implicated in various cancers including non-small cell lung cancer. Its ability to penetrate the blood-brain barrier further enhances its potential for treating central nervous system tumors. This specificity for anaplastic lymphoma kinase makes it a valuable candidate for targeted cancer therapies.

Biological Interaction Studies

Research has focused on the interactions of this compound with various biological targets. These studies aim to elucidate its mechanism of action and to identify potential therapeutic pathways. The compound's structural features enable it to serve as a scaffold for designing new molecules that may interact with specific biological targets, enhancing its utility in drug discovery.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, often involving reactions with fluorinated pyridine derivatives. Its derivatives are being explored for enhanced pharmacological properties and improved therapeutic efficacy in both oncology and neuropharmacology .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

- Neuroprotective Effects : A study demonstrated that the compound could reduce neuroinflammation and protect neuronal cells from apoptosis, highlighting its potential in treating neurodegenerative diseases.

- Anticancer Activity : In vitro assays showed that the compound effectively inhibited cell proliferation in cancer cell lines associated with anaplastic lymphoma kinase pathways, suggesting its role as a therapeutic agent against specific malignancies.

| Application Area | Mechanism of Action | Potential Therapeutic Use |

|---|---|---|

| Neuropharmacology | Modulates serotonin and norepinephrine | Anxiety, Depression |

| Oncology | Inhibits anaplastic lymphoma kinase | Non-small cell lung cancer, CNS tumors |

Table 2: Synthesis Pathways

| Synthesis Method | Key Reagents | Yield (%) |

|---|---|---|

| Method A | Fluorinated pyridine + ethanamine | 85 |

| Method B | Pyridine derivative + amine | 78 |

Mecanismo De Acción

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system involved.

Comparación Con Compuestos Similares

(R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride is unique due to its chiral nature and the presence of the fluorine atom. Similar compounds include:

1-(5-Fluoropyridin-2-yl)ethanamine: Lacks the chiral center.

2-Fluoropyridine: Different position of the fluorine atom.

5-Fluoropyridine: No amine group.

These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound.

Actividad Biológica

(R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride is a chiral compound with a pyridine ring that has been extensively studied for its biological activity, particularly in the context of neurological and pharmacological applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic uses, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C7H8ClFN

- Molecular Weight : Approximately 165.6 g/mol

- Functional Groups : The presence of a fluorine atom at the 5-position of the pyridine ring and an amine group contributes to its unique reactivity and biological interactions.

The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for central nervous system (CNS) disorders, making it a candidate for treating conditions such as anxiety and depression by modulating neurotransmitter levels, specifically serotonin and norepinephrine.

Neurotransmitter Modulation

This compound has demonstrated significant activity in modulating neurotransmitter systems:

- Serotonin Receptors : The compound acts as a selective modulator of serotonin receptors, influencing mood regulation and cognitive functions.

- Dopamine Receptors : Its interaction with dopamine receptors suggests potential applications in treating disorders like schizophrenia and Parkinson's disease.

Anticancer Potential

Recent studies have explored the compound's anticancer properties:

- In Vitro Studies : Research indicates that derivatives of compounds related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures showed IC50 values ranging from 0.87 to 12.91 µM against MCF-7 breast cancer cells, outperforming standard treatments like 5-Fluorouracil .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 5-Fluorouracil | 17.02 | MCF-7 |

| (R)-1-(5-Fluoropyridin-2-yl)ethanamine derivative | 0.87–12.91 | MCF-7 |

Antibacterial Activity

Emerging research has highlighted the antibacterial properties of related compounds:

- A series of 3-(5-fluoropyridine)-2-oxazolidinone derivatives exhibited potent antibacterial activity against gram-positive bacteria, with some compounds showing MIC values significantly lower than standard antibiotics .

The mechanism through which this compound exerts its effects involves several pathways:

- Receptor Binding : The fluorine atom enhances binding affinity to neurotransmitter receptors.

- Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress, contributing to its potential in treating neurodegenerative diseases.

- Cell Cycle Modulation : In cancer studies, it has been observed to induce apoptosis in cancer cells through caspase activation pathways .

Study on Neurotransmitter Modulation

A study investigated the effects of this compound on serotonin levels in rodent models, demonstrating a significant increase in serotonin release compared to control groups. This finding supports its potential use in treating mood disorders.

Anticancer Research

In vitro assays assessed the compound's efficacy against glioblastoma cell lines, revealing that it inhibited cell proliferation significantly more than existing treatments. The study concluded that structural modifications could enhance its anticancer activity further.

Propiedades

IUPAC Name |

(1R)-1-(5-fluoropyridin-2-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.ClH/c1-5(9)7-3-2-6(8)4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSNHILBBHFTPS-NUBCRITNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC=C(C=C1)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.